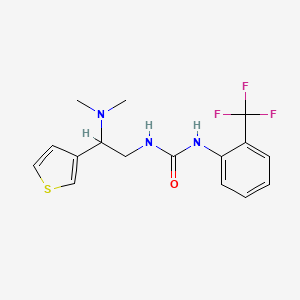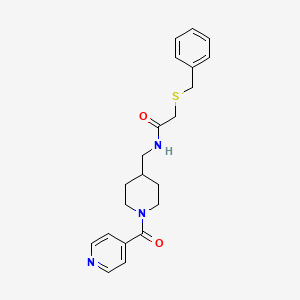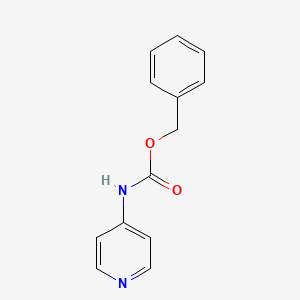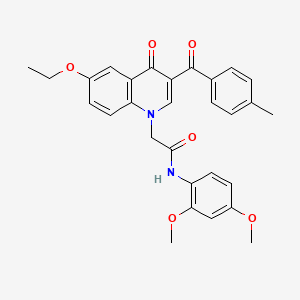![molecular formula C22H24N2O2 B2540352 N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 704874-01-1](/img/structure/B2540352.png)
N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also includes a carboxamide group, which is a feature of many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The specific chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Indole compounds, for example, can undergo a variety of reactions, including electrophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point could be determined using differential scanning calorimetry .
Applications De Recherche Scientifique
Anti-Inflammatory Properties
N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide: exhibits anti-inflammatory effects. Its structure combines an indole moiety (from tryptamine) with a tetrahydro-2H-pyran ring (from naproxen). Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), leading to analgesic and anti-inflammatory actions . This compound could be explored further for its anti-inflammatory potential.
Antiviral Activity
Naproxen has been studied in combination with other drugs for treating influenza A (H3N2) infection, potentially reducing mortality . Ongoing trials suggest that naproxen might also have antiviral activity against COVID-19 . Investigating the antiviral properties of N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide could be valuable.
Neuromodulation and Behavior Regulation
Tryptamine, a natural derivative of N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide , plays a crucial role in the central nervous system. It affects processes like sleep, cognition, memory, and behavior . Exploring the neuromodulatory effects of this compound could yield interesting insights.
Biological Activity
Indole derivatives, including those containing the indole-ethyl-phenyl motif found in this compound, exhibit diverse biological properties. These include anticancer effects, antimicrobial activity, and modulation of various physiological processes . Investigating the specific biological activities of our compound could be promising.
Antibacterial and Antimycobacterial Potential
Although not directly mentioned for this compound, related indole derivatives have shown antibacterial activity . Further studies could explore its efficacy against bacterial strains, including Mycobacterium tuberculosis.
Rheumatoid Arthritis Treatment
The compound N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide could be evaluated for its potential in treating rheumatoid arthritis. A related compound, N′-(3-(1H-indol-3-yl)benzylidene)-2 , has been tested in an arthritis model .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(22(11-14-26-15-12-22)18-6-2-1-3-7-18)23-13-10-17-16-24-20-9-5-4-8-19(17)20/h1-9,16,24H,10-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKHZTUIZXPMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)


![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)
![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)


![1-butyl-2-[(E)-[(2,3-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2540291.png)
